molecular formula C10H15NO3 B8304160 2-Methyl-3,4,5-trimethoxyaniline

2-Methyl-3,4,5-trimethoxyaniline

Cat. No. B8304160
M. Wt: 197.23 g/mol
InChI Key: BVIBKJBWQYEIHW-UHFFFAOYSA-N
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Patent
US05296602

Procedure details

A mixture of 2-hydroxymethyl-1-nitro-3,4,5-trimethoxybenzene (200 mg, 0.82 mmol) and 10% palladium on carbon (100 mg) in ethanol (4 ml) was hydrogenated at 20 psi overnight. The mixture was filtered through a Celite pad and washed with ethanol. The combined filtrate and washings were evaporated in vacuo to dryness. The residue was chromatographed over a silica gel column (2×20 cm) using toluene/ethyl acetate (2:1, v/v) as the eluent to give 2-methyl-3,4,5-trimethoxyaniline as brown crystals (hexane), 130 mg (80%) with mp 49-51 ° C. 1H-NMR (CDCl3): δ2.01 (3H, s, Me), 3.49 (2H, b, exchangeable, NH2), 3.77, 3.78, and 3.82 (each 3H, s, 3×OMe), 6.07 (1H, s, H-6). Analyses: Calculated for C10H15NO3 : C, 60.90; H, 7.67; N, 7.10. Found: C, 61.05; H, 7.46; N, 7.00.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[N+:15]([O-])=O>[Pd].C(O)C>[CH3:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[NH2:15]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OCC1=C(C=C(C(=C1OC)OC)OC)[N+](=O)[O-]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 20 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite pad
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over a silica gel column (2×20 cm)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=C(C(=C1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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